2-(4-Methylphenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone
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Overview
Description
2-(4-METHYLPHENOXY)-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of phenoxy, piperazine, and pyridine moieties, which contribute to its diverse chemical properties and biological activities.
Preparation Methods
The synthesis of 2-(4-METHYLPHENOXY)-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Preparation of 4-Methylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base.
Formation of 4-Methylphenoxyacetic Acid: This involves the reaction of 4-methylphenol with chloroacetic acid in the presence of a base.
Synthesis of 2-(4-Methylphenoxy)acetyl Chloride: This is done by reacting 4-methylphenoxyacetic acid with thionyl chloride.
Formation of the Final Compound: The final step involves the reaction of 2-(4-methylphenoxy)acetyl chloride with 1-(2-pyridin-2-ylethyl)piperazine in the presence of a base to yield the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-(4-METHYLPHENOXY)-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or piperazine moieties, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
2-(4-METHYLPHENOXY)-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-METHYLPHENOXY)-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular responses and physiological outcomes.
Comparison with Similar Compounds
Similar compounds to 2-(4-METHYLPHENOXY)-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE include:
2-(4-Methoxyphenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one: This compound has a methoxy group instead of a methyl group, which can affect its chemical and biological properties.
2-(4-Chlorophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one: The presence of a chlorine atom can influence the compound’s reactivity and interactions with molecular targets.
2-(4-Fluorophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one: The fluorine atom can enhance the compound’s stability and binding affinity to certain targets.
The uniqueness of 2-(4-METHYLPHENOXY)-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C20H25N3O2 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-(4-methylphenoxy)-1-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H25N3O2/c1-17-5-7-19(8-6-17)25-16-20(24)23-14-12-22(13-15-23)11-9-18-4-2-3-10-21-18/h2-8,10H,9,11-16H2,1H3 |
InChI Key |
GEUHZGYUFJNCEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CCC3=CC=CC=N3 |
Origin of Product |
United States |
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